molecular formula C13H25N3O3 B13162261 Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate

Cat. No.: B13162261
M. Wt: 271.36 g/mol
InChI Key: GZBVXZUGSZCUMW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of tertiary butyl esters. It is characterized by the presence of a tert-butyl group, an amino group, a morpholine ring, and a pyrrolidine ring. This compound is often used as an intermediate in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable method compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or primary amines.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of secondary or primary amines.

    Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of enzymes or receptors involved in various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

  • Tert-butyl 3-(4-amino-1H-pyrazol-1-yl)pyrrolidine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 4-(phenylamino)piperidine-1-carboxylate

Comparison: Tert-butyl 3-amino-4-(morpholin-4-yl)pyrrolidine-1-carboxylate is unique due to the presence of both a morpholine ring and a pyrrolidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 3-amino-4-morpholin-4-ylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-13(2,3)19-12(17)16-8-10(14)11(9-16)15-4-6-18-7-5-15/h10-11H,4-9,14H2,1-3H3

InChI Key

GZBVXZUGSZCUMW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)N2CCOCC2)N

Origin of Product

United States

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